Pyridindolol

Übersicht

Beschreibung

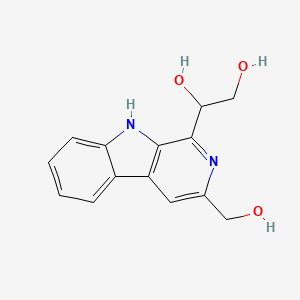

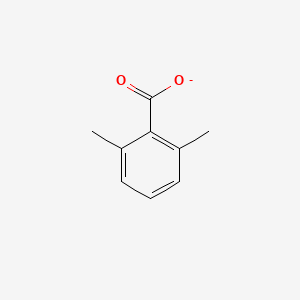

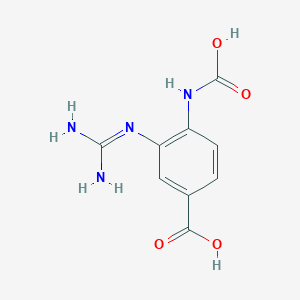

Pyridindolol is a bacterial metabolite that has been found in the bacterium Streptomyces alboverticillatus. It is known for its inhibitory activity against the enzyme beta-galactosidase. The compound has a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Pyridindolol has several scientific research applications, including:

Chemistry: It is used as a beta-galactosidase inhibitor in enzymatic studies.

Biology: this compound is employed in studies involving microbial metabolism and enzyme inhibition.

Medicine: The compound is investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

Industry: this compound is used in the production of various biochemical reagents and as a research tool in industrial applications

Wirkmechanismus

Target of Action

Pyridindolol is primarily known as an inhibitor of β-galactosidase , a type of enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . This enzyme plays a crucial role in the metabolism of carbohydrates.

Mode of Action

This compound interacts with β-galactosidase, inhibiting its function. It has been found to inhibit bovine liver β-galactosidase non-competitively at pH 4.0-5.0 . The inhibition of β-galactosidase by this compound leads to a decrease in the breakdown of β-galactosides.

Biochemical Pathways

The inhibition of this enzyme could potentially disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Like many other compounds, its bioavailability and pharmacokinetics are likely to be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory activity against β-galactosidase has been observed to be pH-dependent, with significant inhibition occurring at pH 4.0-5.0 Other factors, such as temperature, may also affect its stability and activity

Biochemische Analyse

Biochemical Properties

Pyridindolol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been observed to interact with enzymes involved in the biosynthesis of other specialized metabolites. For instance, it is associated with a biosynthetic gene cluster that includes a pyridoxal phosphate-dependent enzyme, an FAD-binding oxidoreductase, and other key enzymes . These interactions suggest that this compound may play a regulatory role in the production of other metabolites, potentially influencing the metabolic flux within the producing organism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In microbial cells, this compound has been shown to influence cell growth and metabolism. For example, in Streptomyces species, this compound production is linked to the regulation of secondary metabolite biosynthesis, which can impact cell signaling pathways and gene expression . Additionally, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to certain enzymes, potentially inhibiting or activating their catalytic activity. For instance, this compound has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical reactions . These interactions can lead to changes in gene expression, as this compound may influence the transcriptional regulation of genes involved in secondary metabolite biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on factors such as stability and degradation. This compound has been observed to be relatively stable under certain conditions, allowing for sustained effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and secondary metabolite production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or metabolic dysregulation. Studies have shown that there is a threshold effect, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is particularly associated with the biosynthesis of secondary metabolites, where it plays a regulatory role. This compound interacts with enzymes such as pyridoxal phosphate-dependent enzymes and FAD-binding oxidoreductases, influencing the metabolic flux and levels of metabolites within the cell . These interactions highlight the importance of this compound in the overall metabolic network of the producing organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. This compound may also interact with binding proteins that modulate its activity and function, influencing its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing the activity of enzymes and other biomolecules within those compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pyridindolol kann von Actinomyceten, insbesondere aus der Kulturbrühe des Streptomyces nitrosporeus-Stamms K93-0711, hergestellt werden . Der Syntheseweg beinhaltet ein selektives Screening nach Aminen unter Verwendung spezieller Färbereiagenzien auf Dünnschichtchromatographie (TLC) .

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound umfasst Fermentationsprozesse unter Verwendung von Streptomyces-Arten. Die Fermentationsbrühe wird dann einer Extraktions- und Reinigungsprozedur unterzogen, um die Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyridindolol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

4. Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Beta-Galactosidase-Inhibitor in enzymatischen Studien verwendet.

Biologie: this compound wird in Studien zum mikrobiellen Stoffwechsel und zur Enzyminhibition eingesetzt.

Medizin: Die Verbindung wird aufgrund ihrer enzyminhibitorischen Eigenschaften auf ihre potenziellen therapeutischen Anwendungen untersucht.

Industrie: this compound wird bei der Herstellung verschiedener biochemischer Reagenzien und als Forschungswerkzeug in industriellen Anwendungen verwendet

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Beta-Galactosidase hemmt. Es bindet nicht-kompetitiv an das Enzym und verhindert so, dass das Enzym die Hydrolyse von Beta-Galactosiden katalysiert. Diese Hemmung tritt unter sauren Bedingungen (pH 4,0-5,0) mit einem IC50-Wert von 7,4 × 10^-6 M bei pH 4,5 auf .

Ähnliche Verbindungen:

Pseudouridimycin: Ein weiterer bakterieller Metabolit mit inhibitorischer Aktivität gegen RNA-Polymerase.

Lydicamycine: Verbindungen mit antibiotischen Eigenschaften.

Deferroxiamine: Bekannt für ihre Eisen-Chelat-Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen Beta-Galactosidase, insbesondere unter sauren Bedingungen. Diese Spezifität macht es zu einem wertvollen Werkzeug in enzymatischen Studien und potenziellen therapeutischen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Pseudouridimycin: Another bacterial metabolite with inhibitory activity against RNA polymerase.

Lydicamycins: Compounds with antibiotic properties.

Deferroxiamines: Known for their iron-chelating properties.

Uniqueness of Pyridindolol: this compound is unique due to its specific inhibitory activity against beta-galactosidase, particularly under acidic conditions. This specificity makes it a valuable tool in enzymatic studies and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXHGQDPLEUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-46-9 | |

| Record name | Pyridindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridindolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

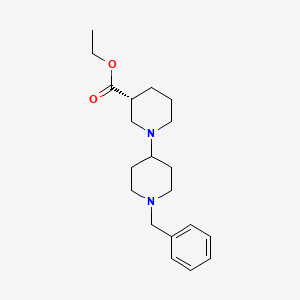

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)

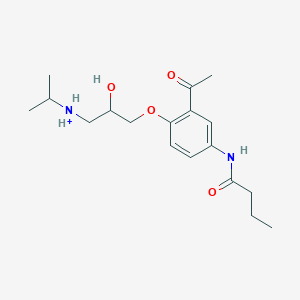

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)

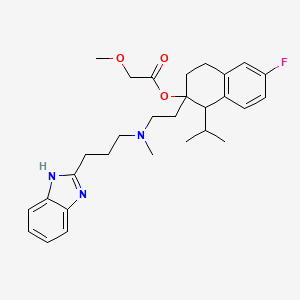

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)